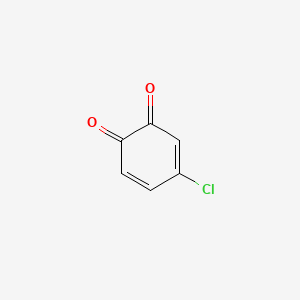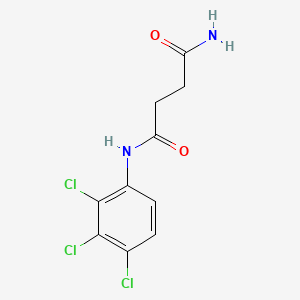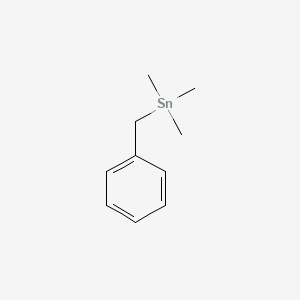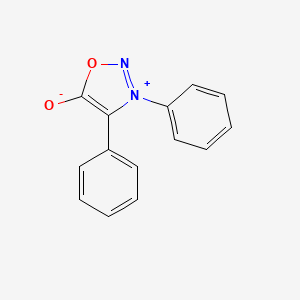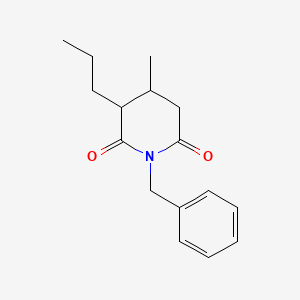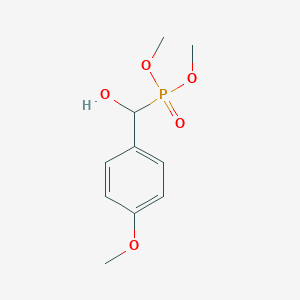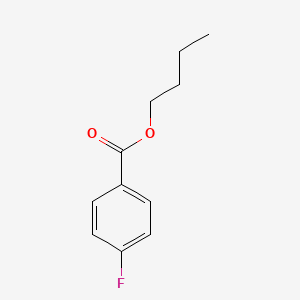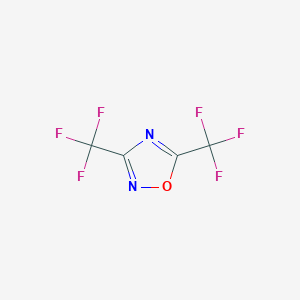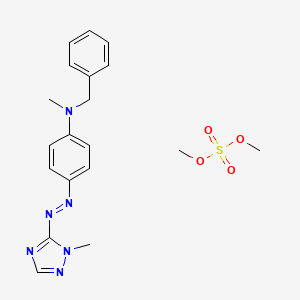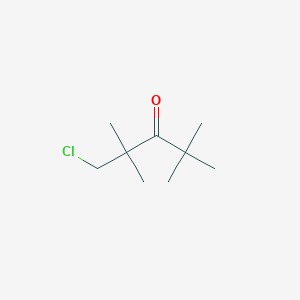
1-Chloro-2,2,4,4-tetramethylpentan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,2,4,4-tetramethylpentan-3-one is an organic compound with the molecular formula C9H17ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to a carbon atom in a highly branched pentane structure
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-2,2,4,4-tetramethylpentan-3-one can be synthesized through several methods. One common approach involves the chlorination of 2,2,4,4-tetramethylpentan-3-one (also known as di-tert-butyl ketone) using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, where the ketone is dissolved in an inert solvent like dichloromethane, and the chlorinating agent is added slowly to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-Chloro-2,2,4,4-tetramethylpentan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products Formed
Substitution: Formation of alcohols or amines.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
科学研究应用
1-Chloro-2,2,4,4-tetramethylpentan-3-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 1-chloro-2,2,4,4-tetramethylpentan-3-one depends on its chemical reactivity and interactions with molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and the ketone group can influence its binding affinity and reactivity with target molecules.
相似化合物的比较
Similar Compounds
2,2,4,4-Tetramethylpentan-3-one: A non-chlorinated analog with similar structural features but different reactivity due to the absence of the chlorine atom.
1-Bromo-2,2,4,4-tetramethylpentan-3-one: A brominated analog with similar reactivity but different physical properties due to the presence of a bromine atom instead of chlorine.
2,2,4,4-Tetramethylpentane: A hydrocarbon analog without the ketone group, exhibiting different chemical behavior.
Uniqueness
1-Chloro-2,2,4,4-tetramethylpentan-3-one is unique due to the presence of both a chlorine atom and a ketone group in a highly branched structure
属性
CAS 编号 |
4298-71-9 |
|---|---|
分子式 |
C9H17ClO |
分子量 |
176.68 g/mol |
IUPAC 名称 |
1-chloro-2,2,4,4-tetramethylpentan-3-one |
InChI |
InChI=1S/C9H17ClO/c1-8(2,3)7(11)9(4,5)6-10/h6H2,1-5H3 |
InChI 键 |
SAPXPJVZNKJYIS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)C(C)(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Cyclopentyl-2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14159182.png)
![2-[[12,12-dimethyl-4-(4-methylphenyl)-3-oxo-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N,N-diphenylacetamide](/img/structure/B14159193.png)
![N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide](/img/structure/B14159197.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14159211.png)
